

# Application Notes and Protocols: Utilizing BI-167107 for GPCR Active State Stabilization

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## Compound of Interest

Compound Name: BI-167107

Cat. No.: B606075

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**BI-167107** is a high-potency, long-acting full agonist for the  $\beta 2$  adrenergic receptor ( $\beta 2$ AR), a prototypical class A G protein-coupled receptor (GPCR).[1][2] Its primary utility in research is not for therapeutic purposes but as a powerful chemical tool to stabilize the active conformation of the  $\beta 2$ AR and related beta-receptors.[1][2][3] Obtaining the structure of a GPCR in its active state is notoriously difficult due to the inherent instability of this conformation in the absence of a binding partner like a G protein. **BI-167107** overcomes this challenge through its high affinity and exceptionally slow dissociation rate, effectively "locking" the receptor in an active state long enough for structural determination studies, such as X-ray crystallography. Consequently, it has been instrumental in elucidating the crystal structure of the active-state  $\beta 2$ AR, both alone and in complex with G proteins or stabilizing nanobodies.

## Mechanism of Action

The primary mechanism by which **BI-167107** stabilizes the active GPCR state is through its unique binding kinetics. As a full agonist, it binds to the orthosteric site of the  $\beta 2$ AR and induces the conformational changes associated with receptor activation. These changes include a notable outward movement of the intracellular ends of transmembrane helices 5 and 6, creating a binding site for downstream signaling partners like the Gs protein.

The key features of **BI-167107** are:

- **High Affinity:** It binds to the  $\beta$ 2AR with a picomolar dissociation constant (Kd), indicating a very strong interaction.
- **Slow Dissociation:** It has an extremely long dissociation half-life of approximately 30 hours. This prolonged occupancy ensures that a population of receptors remains in a stable, active conformation suitable for biophysical and structural analysis.

This stabilization has been successfully leveraged by co-crystallizing the **BI-167107**-bound receptor with other stabilizing proteins, such as an engineered nanobody (Nb80), which mimics the action of the G protein.

## Data Presentation

The following tables summarize the in vitro pharmacological properties of **BI-167107**.

### Table 1: In Vitro Activity of BI-167107 at the Human $\beta$ 2 Adrenergic Receptor

Parameter	Value	Description
Binding Affinity (Kd)	84 pM (0.084 nM)	Equilibrium dissociation constant, a measure of binding affinity. Determined by radioligand binding assays.
Functional Potency (EC50)	0.05 nM	Concentration producing 50% of the maximal response in a cAMP accumulation assay.
Dissociation Half-Life (t1/2)	30 hours	Time required for 50% of the bound ligand to dissociate from the receptor.
Bmax	2238 nM	Maximum number of binding sites, determined in the specific experimental system used in the cited study.

### Table 2: Selectivity Profile of BI-167107

**BI-167107** is not a selective  $\beta$ 2AR agonist. Its activity at other adrenergic and serotonergic receptors should be considered when designing experiments.

Target Receptor	Activity	IC50 / Ki
$\beta$ 1 Adrenergic Receptor (h)	Agonist	3.2 nM
$\alpha$ 1A Adrenergic Receptor (h)	Antagonist	32 nM
5-HT1B	Antagonist	0.25 $\mu$ M
5-HT1A (h)	Agonist	1.4 $\mu$ M
D2S (h)	Agonist	5.9 $\mu$ M
5-HT Transporter (h)	Antagonist	6.1 $\mu$ M
$\mu$ (MOP) (h)	Agonist	6.5 $\mu$ M
Dopamine Transporter (h)	Antagonist	7.2 $\mu$ M

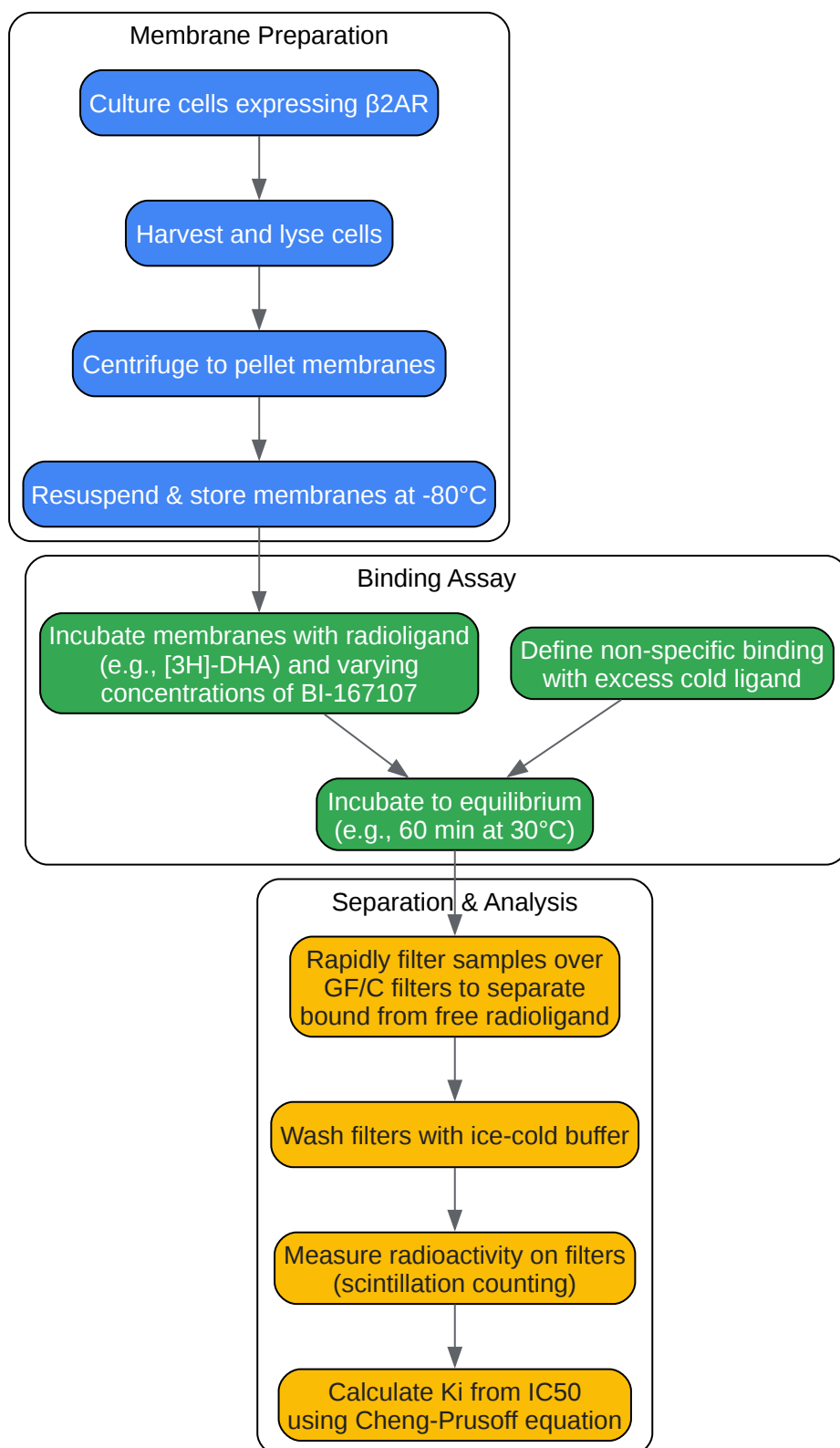
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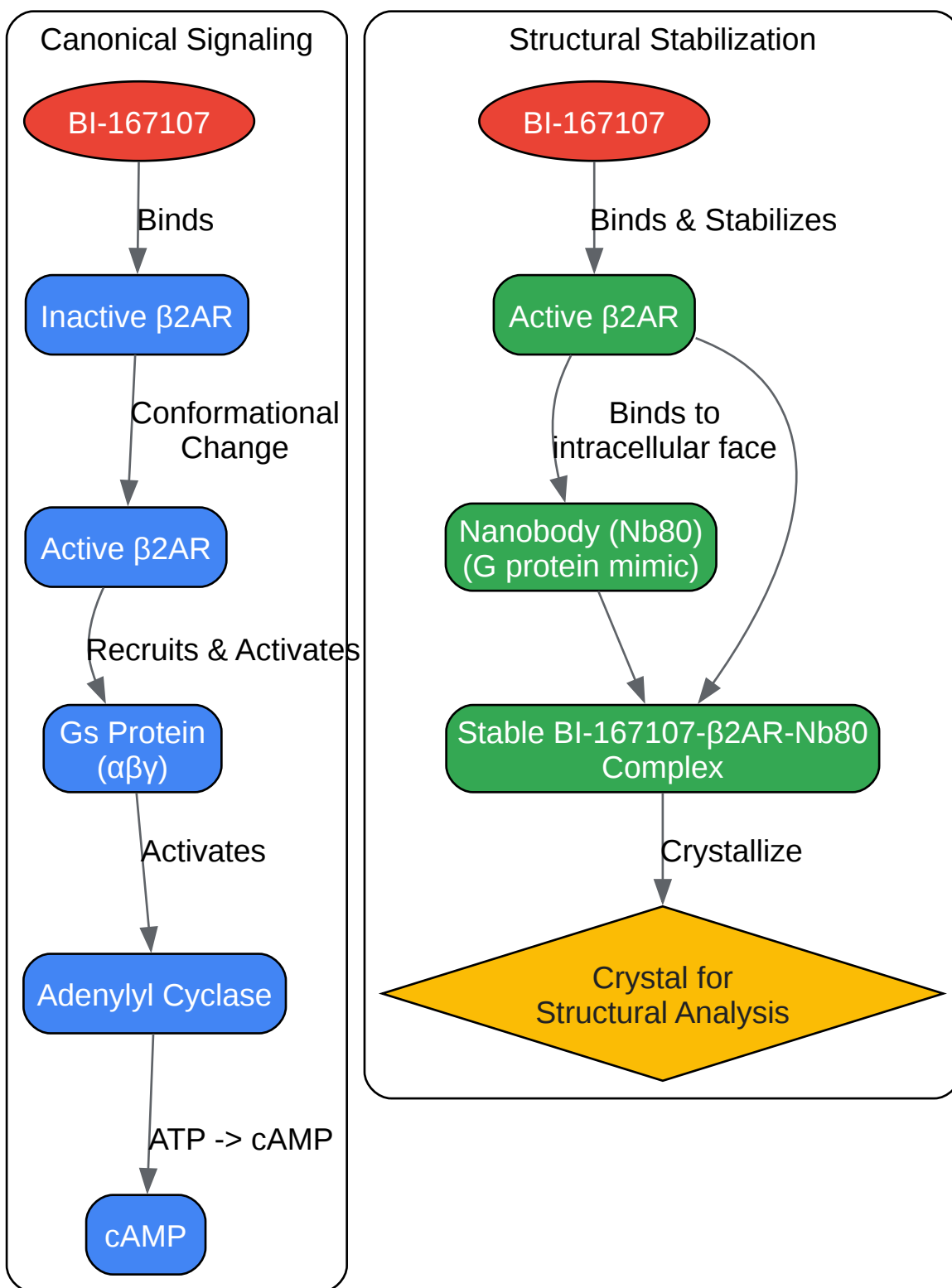
## Experimental Protocols

### Protocol: Radioligand Competition Binding Assay for Affinity (Ki) Determination

This protocol describes a method to determine the binding affinity of **BI-167107** for the  $\beta$ 2AR expressed in cell membranes using a competition binding assay.

Workflow Diagram





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## References

- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
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